molecular formula C18H20N2O3 B2943760 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide CAS No. 343373-21-7

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide

Cat. No.: B2943760
CAS No.: 343373-21-7
M. Wt: 312.369
InChI Key: XMTZNVIDRYIYKX-UHFFFAOYSA-N
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Description

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide is a complex organic compound with the molecular formula C28H24N2O3 It is known for its unique structure, which includes a benzamide core substituted with a 4-methylbenzoyl group and an oxyethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation to introduce the benzoyl group, followed by nucleophilic substitution to attach the oxyethyl linkage . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide is unique due to its specific substitution pattern and the presence of an oxyethyl linkage. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-3-7-15(8-4-13)17(21)19-11-12-23-20-18(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTZNVIDRYIYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322152
Record name 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

343373-21-7
Record name 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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